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Compound of Interest

Compound Name: NP213 TFA

Cat. No.: B8107579 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive troubleshooting guides and frequently asked questions

(FAQs) regarding the nail penetration of NP213 formulations.

Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments, which could

be misinterpreted as poor nail penetration of NP213.

Question: Why do my microscopy results suggest persistent fungal elements after treatment

with NP213, even when cultures are negative?

Answer: This is a known phenomenon related to NP213's mechanism of action. NP213 is a

membrane-active peptide that rapidly lyses the fungal plasma membrane, leading to cell death,

but it leaves the fungal cell wall intact[1]. Therefore, methods like Potassium Hydroxide (KOH)

staining or Calcofluor White staining, which visualize cell walls, may detect dead fungal

structures, leading to a false impression of treatment failure[1][2]. For NP213, negative fungal

culture is a more reliable indicator of efficacy than microscopy, especially in studies lasting 12

months or less, as it takes time for the nail to grow out and eliminate the non-viable fungal

remnants[1].

Question: The measured flux of NP213 in our in vitro nail penetration model seems lower than

expected compared to highly lipophilic compounds. Is the formulation failing?
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Answer: Not necessarily. NP213 is a water-soluble, hydrophilic cyclic peptide[1][2][3][4]. Its

design leverages the fact that the nail plate behaves like a negatively charged aqueous

hydrogel[5][6][7][8]. The positive charge of NP213 is anticipated to facilitate its penetration into

the negatively charged nail structure[5][6]. Studies have shown that for transungual delivery,

hydrophilicity can be a critical factor for effective penetration, whereas highly lipophilic

compounds may show lower flux through the nail[9]. Therefore, a direct comparison of flux

rates with dissimilar compound types may not be appropriate. NP213 is specifically designed to

effectively penetrate the human nail in a water-based formulation without the need for organic

solvents or chemical penetration enhancers[1].

Question: We are not observing rapid, visible improvement in the appearance of the nail in our

ex vivo model. Does this indicate poor penetration?

Answer: Visible improvement in nail appearance is a clinical outcome that may not fully

translate to short-term ex vivo models. In clinical trials, patients reported improved nail

appearance after just 14 days of NP213 application[1][2][3]. This is attributed to the rapid

fungicidal action of NP213, which stops the nail discoloration caused by pigments from the

infecting pathogens[1][2]. An ex vivo model may not fully replicate the complex biological and

cosmetic factors seen in patients. The primary measure of success in an ex vivo model should

be the reduction or eradication of viable fungi, as determined by culture[1][5].

Question: Can we add chemical penetration enhancers to our NP213 formulation to boost

delivery?

Answer: While various chemical enhancers are used to improve drug delivery across the nail

plate for many topical therapies, NP213 was specifically designed to circumvent the challenges

of nail delivery without them[1][10][11]. Its water-soluble, cyclic peptide nature is key to its

inherent penetration ability[1][3][6]. Adding enhancers may not be necessary and could

potentially alter the formulation's stability or characteristics. It is significant that NP213

eradicates Trichophyton rubrum from infected nails ex vivo, unlike comparator agents that often

require enhancers[1]. Before modifying the formulation, it is recommended to re-evaluate the

experimental setup and endpoints.

Frequently Asked Questions (FAQs)
What is NP213 and how does it work?
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NP213 (also known as Novexatin®) is a novel, synthetic, water-soluble cyclic antifungal

peptide developed for the topical treatment of onychomycosis (fungal nail infection)[1][3][4][12].

It was designed based on host defense peptides (HDPs), which are part of the innate immune

system[1][3][5]. Its mechanism of action involves targeting and disrupting the fungal

cytoplasmic membrane, causing the cell to lyse, which results in rapid fungal cell death[1][5][6].

What makes NP213 effective at penetrating the nail?

NP213's efficacy in nail penetration is attributed to its unique physicochemical properties. It is a

highly hydrophilic and positively charged (net charge +7) cyclic peptide[5][6]. This positive

charge is thought to facilitate its entry into the nail plate, which is considered a negatively

charged hydrogel under physiological conditions[5][6][7]. Its design allows it to be delivered in a

simple, water-based formulation that effectively penetrates the nail without requiring common

chemical enhancers or organic solvents[1].

How does the clinical performance of NP213 compare to other topical treatments?

NP213 has shown favorable efficacy in Phase IIa clinical trials. In one study, 43.3% of patients

were culture-negative after 180 days, and in another, 56.5% were culture-negative after 360

days[1][2][3]. A key differentiator is the treatment duration: NP213 was applied daily for only 28

days, in stark contrast to other topical treatments that often require application for up to 52

weeks[1][2][3][4].

What are the general strategies to enhance transungual drug delivery for other formulations?

While NP213 is designed for high permeability, enhancing nail delivery for other, less

permeable drugs is a significant challenge. The dense, highly keratinized structure of the nail

plate limits the penetration of many substances[11][13][14]. Strategies to overcome this barrier

are broadly categorized as chemical or physical.

Chemical Enhancement: Involves incorporating agents into the formulation that disrupt the

nail structure. These include keratolytic agents like urea, and compounds that cleave

keratin's disulfide bonds, such as N-acetylcysteine (NAC) and thiols[15][16][17][18][19].

Physical Enhancement: Involves mechanically or physically altering the nail plate to increase

permeability. Methods include manual nail abrasion (filing), laser ablation to create

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 14 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7657096/
https://pubmed.ncbi.nlm.nih.gov/32232410/
https://www.semanticscholar.org/paper/NP213-%28Novexatin%C2%AE%29%3A-A-unique-therapy-candidate-for-Mercer-Robertson/c18f43aa908d84b884b8e36cc73d0d64e761aec9
https://www.pharmaceutical-technology.com/data-insights/np-213-novabiotics-onychomycosis-tinea-unguium-likelihood-of-approval/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7657096/
https://pubmed.ncbi.nlm.nih.gov/32232410/
https://journals.asm.org/doi/10.1128/aac.02117-18
https://pmc.ncbi.nlm.nih.gov/articles/PMC7657096/
https://journals.asm.org/doi/10.1128/aac.02117-18
https://www.researchgate.net/figure/NP213-remains-active-within-the-human-nail-for-at-least-335-d-posttreatment-termination_fig7_331651796
https://journals.asm.org/doi/10.1128/aac.02117-18
https://www.researchgate.net/figure/NP213-remains-active-within-the-human-nail-for-at-least-335-d-posttreatment-termination_fig7_331651796
https://journals.asm.org/doi/10.1128/aac.02117-18
https://www.researchgate.net/figure/NP213-remains-active-within-the-human-nail-for-at-least-335-d-posttreatment-termination_fig7_331651796
https://ijpsr.com/bft-article/nail-as-a-promising-drug-delivery-system-for-controlled-release/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7657096/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7657096/
https://academic.oup.com/mmy/article-pdf/58/8/1064/34245499/myaa015.pdf
https://pubmed.ncbi.nlm.nih.gov/32232410/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7657096/
https://academic.oup.com/mmy/article-pdf/58/8/1064/34245499/myaa015.pdf
https://pubmed.ncbi.nlm.nih.gov/32232410/
https://www.semanticscholar.org/paper/NP213-%28Novexatin%C2%AE%29%3A-A-unique-therapy-candidate-for-Mercer-Robertson/c18f43aa908d84b884b8e36cc73d0d64e761aec9
https://pubmed.ncbi.nlm.nih.gov/11891066/
https://pubmed.ncbi.nlm.nih.gov/40116094/
https://wjbphs.com/sites/default/files/WJBPHS-2024-0444.pdf
https://pubmed.ncbi.nlm.nih.gov/18976136/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7011684/
https://www.jocpr.com/articles/transungual-drug-delivery-a-pivotal-remedy-in-onychomycosis.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6480142/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5383514/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8107579?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


microchannels, iontophoresis (using an electric current to drive charged drugs into the nail),

and ultrasound[13][15][16][17][20][21][22][23].

Data Presentation
Table 1: Summary of NP213 Phase IIa Clinical Trial Efficacy

Study
Patient
Populatio
n

Treatmen
t Duration

Follow-up
Efficacy
Endpoint

Result
Referenc
e

Phase IIa

Study 1

Mild-to-

moderate

onychomyc

osis

28 days

(daily)
180 days

Culture

Negative

43.3% of

patients
[1][3]

Phase IIa

Study 2

Onychomy

cosis

28 days

(daily)
360 days

Culture

Negative

(for

dermatoph

ytes)

56.5% of

patients
[1][3]

Table 2: Overview of General Transungual Penetration Enhancement Strategies
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Strategy Type Method
Mechanism of
Action

Examples References

Chemical
Keratolytic

Agents

Soften and

hydrate the nail

plate by

denaturing

keratin.

Urea, Salicylic

Acid
[17][18][19]

Thiol-based

Compounds

Reduce disulfide

bonds in nail

keratin,

increasing

porosity.

N-acetylcysteine,

Thioglycolic Acid,

2-

Mercaptoethanol

[16][18][19]

Solvents

Alter the lipid

concentration of

the nail plate or

enhance

hydration.

Dimethyl

Sulfoxide

(DMSO), Water

[16]

Physical
Nail

Abrasion/Filing

Thins the nail

plate, reducing

the diffusion path

length.

Manual filing,

electrical

abrasion

[7][16][20][21]

Laser Ablation

Creates

micropores or

channels in the

nail plate.

CO2 lasers,

femtosecond

lasers

[13][15][17]

Iontophoresis

An applied

electric current

drives charged

drug molecules

into the nail.

Delivery of

charged

antifungals

[15][17][20][22]

Ultrasound Low-frequency

ultrasound

waves disrupt

Sonophoresis [15][22][24]
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the nail plate

structure.
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Issue: Apparent Poor
NP213 Nail Penetration

What is the primary endpoint?
(Microscopy vs. Culture)

Microscopy shows
persistent fungi?

Microscopy

Culture shows
fungal growth?

Culture
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Action: Verify experimental protocol.
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Is the in vitro/ex vivo model

appropriate for the question?
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Experimental Protocols
Protocol 1: In Vitro Nail Penetration Using Franz Diffusion Cells

This protocol outlines a method to measure the permeation of a substance through a human

nail sample.

Nail Preparation:

Obtain healthy human nail clippings. Clean the nails by sonicating in distilled water for 10

minutes, then dry.

Cut the nails into discs of a diameter suitable for the Franz diffusion cells (e.g., 5 mm).

Measure the thickness of each nail disc at several points using a digital micrometer and

calculate the average. Discard samples with cracks or abnormalities.

Franz Cell Assembly:

Mount the nail disc between the donor and receptor chambers of the Franz diffusion cell,

ensuring a complete seal.

Fill the receptor chamber with a suitable buffer (e.g., phosphate-buffered saline, PBS) and

a magnetic stir bar. Ensure no air bubbles are trapped beneath the nail.

Place the assembled cells in a circulating water bath set to 32°C. Allow the system to

equilibrate for at least 30 minutes.

Dosing and Sampling:

Apply a precise volume of the NP213 formulation (or other test formulation) to the dorsal

surface of the nail in the donor chamber.

At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours), withdraw an aliquot

from the receptor chamber via the sampling arm.

Immediately replace the withdrawn volume with fresh, pre-warmed receptor buffer to

maintain sink conditions.
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Nail Extraction:

At the end of the experiment, dissemble the Franz cell.

Carefully wipe the nail surface to remove any excess formulation.

Extract the drug that has accumulated within the nail plate by pulverizing the nail and

extracting with a suitable solvent.

Quantification:

Analyze the concentration of NP213 in the receptor fluid samples and the nail extract

using a validated analytical method, such as LC-MS/MS.

Calculate the cumulative amount of drug permeated per unit area and plot against time.

The steady-state flux can be determined from the linear portion of the curve.
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Protocol 2: Ex Vivo Infected Nail Model for Efficacy Testing

This protocol is based on methodologies used to assess the efficacy of NP213 against

dermatophytes in nail tissue[1][5].

Model Setup:

Use healthy human nail clippings, sterilized by autoclaving.

Infect the nail fragments by incubating them with a suspension of a relevant fungal strain

(e.g., Trichophyton rubrum) in a suitable growth medium for a period sufficient to establish

infection (e.g., 7-14 days).

Treatment Phase:

Remove the infected nail fragments from the culture medium and gently blot dry.

Place the fragments in a humidified chamber at 30-32°C.

Apply the NP213 formulation (and appropriate controls, such as vehicle-only and no-

treatment) to the nail fragments daily for a specified treatment period (e.g., 28 days).

Fungal Viability Assessment:

At the end of the treatment period, collect the nail fragments.

Weigh each fragment and then pulverize it under sterile conditions (e.g., using a sterile

mortar and pestle or a tissue homogenizer).

Resuspend the nail powder in a known volume of sterile saline or PBS.

Perform serial dilutions of the suspension and plate onto selective agar plates (e.g.,

Dermatophyte Test Medium, DTM).

Incubate the plates at an appropriate temperature for 7-14 days.

Data Analysis:
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Count the number of colony-forming units (CFU) on each plate.

Calculate the CFU per gram of nail tissue for each treatment group.

Compare the fungal burden in the NP213-treated group to the control groups to determine

the reduction in viable fungi. A complete eradication would result in zero CFUs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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